BenchChemオンラインストアへようこそ!

Algicon

GERD Patient preference Crossover trial

Algicon (CAS 111565-85-6) is a fixed-dose alginate-raft anti-reflux preparation. Unlike Gaviscon, Algicon provides potent intra-raft antacid activity and a 60% patient preference rate for symptom control in non-erosive GERD. It is not a sole agent for erosive oesophagitis (12-wk healing rate 38% vs ranitidine 67%). Ideal as a reference compound for raft pharmacodynamics research or adjunctive symptomatic management protocols.

Molecular Formula C19H22F2N4O3
Molecular Weight 0
CAS No. 111565-85-6
Cat. No. B1168130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlgicon
CAS111565-85-6
SynonymsAlgicon
Molecular FormulaC19H22F2N4O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes200 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Algicon (CAS 111565-85-6): Chemical Composition and Anti-Reflux Raft-Forming Mechanism


Algicon (CAS Registry Number 111565-85-6) is a fixed-dose oral suspension containing magnesium alginate (50 mg/mL), aluminum hydroxide gel dried (28 mg/mL), magnesium carbonate (35 mg/mL), and potassium bicarbonate (10 mg/mL) [1]. The product is classified as an alginate-raft anti-reflux preparation; upon contact with gastric acid, magnesium alginate reacts to form a viscous raft that floats on the stomach contents, while the antacid components (aluminum hydroxide, magnesium carbonate, and potassium bicarbonate) provide acid-neutralizing capacity [2]. Algicon was introduced to the medical literature in 1989 as a therapeutic option for symptomatic control of gastro-oesophageal reflux disease (GERD) and reflux oesophagitis [3].

Why Generic Substitution Fails: Algicon (111565-85-6) Exhibits Formulation-Dependent Raft Strength, Intra-Raft Antacid Potency, and Oesophageal Acid Exposure Outcomes Distinct from Gaviscon and Ranitidine


Although Algicon and Gaviscon both belong to the alginate-raft class of anti-reflux preparations, in vitro and in vivo studies demonstrate that the specific multi-component formulation of Algicon produces a raft with distinct physical properties and a unique antacid effect within and beneath the raft layer [1]. Direct comparative studies reveal that Algicon's clinical performance in suppressing oesophageal acid exposure and promoting endoscopic healing differs quantitatively from both ranitidine and Gaviscon, depending on the endpoint assessed [2][3]. These formulation-specific performance differences preclude simple therapeutic interchange based solely on in-class categorization; the following section provides the quantitative evidence required for informed scientific and procurement decision-making.

Algicon (111565-85-6) Quantitative Evidence Guide: Head-to-Head Comparisons with Gaviscon and Ranitidine


Patient Preference for Symptom Control: Algicon versus Gaviscon in Crossover Trial

In a single-blind crossover study of 20 patients with gastro-oesophageal reflux disease, both Algicon (10 mL four times daily) and Gaviscon (20 mL four times daily) significantly reduced the frequency and severity of reflux symptoms from baseline. Although there were no statistically significant differences in overall efficacy between the two preparations, 12 patients reported a preference for Algicon for control of reflux symptoms compared with 5 patients who preferred Gaviscon [1].

GERD Patient preference Crossover trial

Intra-Raft Antacid Effect: Algicon Demonstrates Potent Antacid Activity Below and Within Raft

In a study assessing intragastric effects of alginate preparations in healthy volunteers via pH measurement, endoscopic visualization, and gamma scintigraphy, both Algicon and Gaviscon were shown to form a raft in the fasting and fed human stomach. However, Algicon alone demonstrated a potent antacid effect below and within the raft [1]. The study does not provide comparative quantitative data for Gaviscon on this specific intra-raft antacid endpoint, but the finding represents a formulation-specific property of Algicon attributable to its distinct ratio of antacid components (aluminum hydroxide, magnesium carbonate, potassium bicarbonate) relative to alginate content.

Raft formation Intragastric pH Antacid potency

Oesophageal Acid Exposure Time: Gaviscon Superior to Algicon Following Single-Dose Administration

In a randomized crossover study of volunteers assessed by ambulatory pH monitoring after a refluxogenic radiolabelled meal, single doses of Liquid Gaviscon or Algicon Suspension were compared for suppression of gastro-oesophageal acid reflux. Oesophageal pH remained below 4 for 3.21 ± 0.92% (SEM) of the recording period in the untreated control group, compared with 0.88 ± 0.33% after Gaviscon and 2.91 ± 0.68% after Algicon [1]. Gaviscon reduced acid exposure by approximately 73% relative to control, whereas Algicon produced a non-significant reduction of approximately 9%.

Oesophageal pH monitoring Acid reflux Volunteer study

Food Reflux Suppression: Gaviscon Demonstrates Greater Reduction in Radiolabelled Meal Reflux

In the same volunteer study assessing radiolabelled meal reflux by gamma monitoring, food reflux was quantified by radioactive counts detected in the oesophagus. The reflux of food was reduced from 17,070 × 10³ ± 4,713 × 10³ counts in the control study to 224 × 10³ ± 93 × 10³ counts after Gaviscon and to 16,080 × 10³ ± 7,131 × 10³ counts after Algicon [1]. Gaviscon produced a 98.7% reduction in food reflux counts, whereas Algicon produced only a 5.8% reduction.

Gamma scintigraphy Food reflux Radiolabelled meal

Endoscopic Healing Rates in Erosive Oesophagitis: Ranitidine versus Algicon at 6 and 12 Weeks

In a double-blind controlled trial of 32 patients with long-standing GERD symptoms and endoscopic esophagitis (Group A), patients received either ranitidine 150 mg twice daily or Algicon (aluminum hydroxide, magnesium alginate, magnesium carbonate, potassium bicarbonate combination) 500 mg four times daily. After 6 weeks of therapy, healing rates were 47% in the ranitidine-treated patients and 13% in the Algicon-treated patients. At 12 weeks, corresponding healing rates were 67% and 38%, respectively [1]. The study concluded that alginate compounds are effective symptomatic drugs but should not be used alone in the presence of endoscopic esophagitis.

Erosive oesophagitis Endoscopic healing Ranitidine

In Vitro Raft Physical Properties: Algicon Forms Weaker, Thinner Raft than Gaviscon

In vitro testing of raft-forming properties demonstrated that Algicon formed a weaker, thinner raft than Gaviscon. There was no difference between the two preparations in speed of raft formation. Gaviscon produced a stronger raft than Algicon in hydrochloric acid concentrations ranging from 0.03 to 0.1 M [1]. This in vitro raft strength differential correlates directionally with the in vivo reflux suppression data, wherein Gaviscon demonstrated superior suppression of both acid and food reflux.

Raft strength In vitro model Hydrochloric acid

Algicon (111565-85-6): Evidence-Supported Research and Clinical Application Scenarios


Symptomatic Control of Non-Erosive GERD with Patient-Reported Preference Considerations

Algicon is supported by direct comparative evidence for symptomatic relief of gastro-oesophageal reflux symptoms in patients without endoscopic esophagitis. In a crossover trial, 60% of patients (12/20) expressed a preference for Algicon over Gaviscon for symptom control [1]. This scenario is appropriate where patient tolerability, satisfaction, and adherence are prioritized alongside symptomatic efficacy, and where the primary clinical objective is relief of reflux symptoms rather than endoscopic healing of erosive disease.

Combination Therapy or Step-Up Management of Mild Reflux Oesophagitis

Given the 12-week endoscopic healing rate of 38% for Algicon monotherapy compared with 67% for ranitidine in erosive oesophagitis [1], Algicon is not indicated as sole therapy for documented erosive disease. However, the compound may be considered as adjunctive symptomatic therapy in combination with acid-suppressive agents, or as initial step-up management for patients with mild, non-erosive reflux before escalation to proton pump inhibitors or H2-receptor antagonists. The study authors concluded that alginate compounds are effective symptomatic drugs that should not be used alone in the presence of endoscopic esophagitis [1].

Research Applications Investigating Raft-Formulation Antacid Potency

Algicon demonstrates a formulation-specific property of potent antacid activity below and within the alginate raft [1]. This intra-raft antacid effect distinguishes Algicon from comparator alginate formulations and makes it a relevant tool compound for research investigating the mechanistic interplay between physical barrier formation and localized acid neutralization. Investigators studying the comparative pharmacodynamics of raft-forming anti-reflux agents may utilize Algicon as a reference compound exhibiting distinct intragastric pH modulation characteristics.

Formulary and Procurement Evaluation for Alginate-Raft Product Selection

Procurement decisions involving alginate-raft products should be informed by the quantitative performance differentials identified in head-to-head studies. Algicon demonstrates 60% patient preference (versus 25% for Gaviscon) for symptom control [1], but substantially inferior suppression of oesophageal acid exposure (2.91% time pH <4 versus 0.88% for Gaviscon) [2] and food reflux (16,080 × 10³ counts versus 224 × 10³ counts for Gaviscon) [2]. These data support differentiated formulary positioning where patient preference and symptomatic relief are primary procurement drivers, while Gaviscon may be preferred where maximal objective reflux suppression is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Algicon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.